
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate is a chemical compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of a methylamino group attached to an acetamide backbone, with a pyridin-3-ylmethyl substituent. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of acetic anhydride with methylamine to form N-methylacetamide.
Introduction of the Pyridin-3-ylmethyl Group: The N-methylacetamide is then reacted with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydride to introduce the pyridin-3-ylmethyl group.
Formation of the Oxalate Salt: The final step involves the reaction of the resulting compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Catalysts: Using catalysts to enhance reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide oxalate
- 2-(ethylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate
- 2-(methylamino)-N-(pyridin-4-ylmethyl)acetamide oxalate
Uniqueness
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1322605-20-8 |
|---|---|
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.257 |
IUPAC Name |
2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide;oxalic acid |
InChI |
InChI=1S/C9H13N3O.C2H2O4/c1-10-7-9(13)12-6-8-3-2-4-11-5-8;3-1(4)2(5)6/h2-5,10H,6-7H2,1H3,(H,12,13);(H,3,4)(H,5,6) |
InChI Key |
WOVGSMFLJWWPJM-UHFFFAOYSA-N |
SMILES |
CNCC(=O)NCC1=CN=CC=C1.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


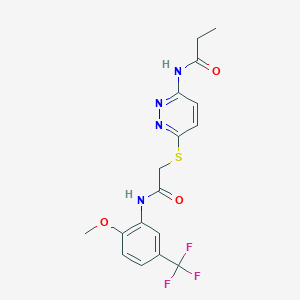
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)
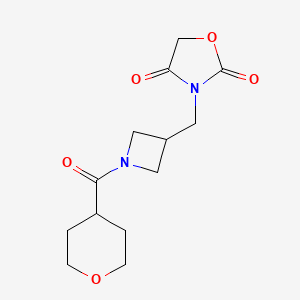
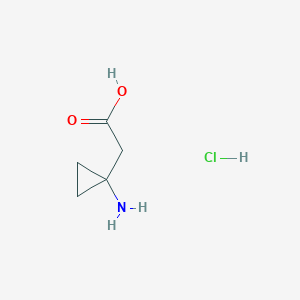
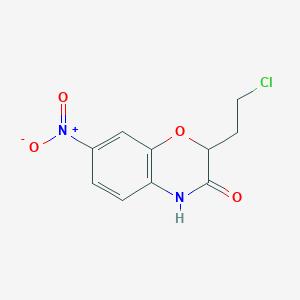
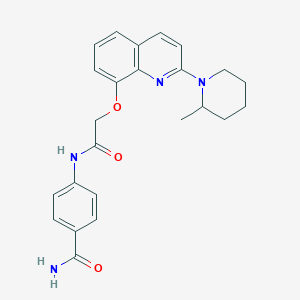
![N-(3,5-dimethoxyphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2912741.png)

![N-[(4-methoxyphenyl)methyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2912743.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2912744.png)

![6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2912748.png)
![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)

